molecular formula C12H8FNO B11898337 6-Fluoro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

6-Fluoro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11898337
M. Wt: 201.20 g/mol
InChI Key: ZYAUJAGSGNSVPG-UHFFFAOYSA-N
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Description

6-Fluoro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.20 g/mol. The purity is usually 95%.
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Biological Activity

6-Fluoro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₂H₈FNO
  • Molecular Weight : 201.1964 g/mol
  • CAS Number : 1183051-95-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from quinoline derivatives. The introduction of the fluorine atom and the propynyl group is crucial for enhancing its biological activity. Various synthetic methods have been reported, including nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Cell Line IC50 (µM) Activity Description
A54915Moderate inhibition
HeLa12Strong inhibition
HepG218Moderate inhibition

In one study, derivatives of quinoline showed potent inhibitory activity against cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like camptothecin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of topoisomerase I (Top I), an enzyme critical for DNA replication and transcription. Inhibition of Top I leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Topoisomerase Inhibition :
    • Researchers synthesized various quinoline derivatives and tested their Top I inhibitory activity. Compounds similar to this compound showed significant inhibition at concentrations as low as 100 µM, leading to a marked decrease in cell viability in treated cancer cell lines .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that certain derivatives could inhibit tumor growth by over 40% in animal models when administered at specific dosages (e.g., 20 mg/kg), indicating promising therapeutic potential .

Antibacterial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial activity. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function. However, further research is needed to fully elucidate this aspect of its biological activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Fluoro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions that allow for the introduction of the fluorine atom and the propynyl group at specific positions on the quinoline ring. The compound can be synthesized using starting materials like 6-bromo or 6-chloro derivatives of quinolin-2(1H)-one, which undergo nucleophilic substitution reactions to form the desired product. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound .

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit significant antimalarial activity. A study highlighted that fluorinated analogs of quinolines improve antiplasmodial efficacy against Plasmodium falciparum, with some compounds showing low nanomolar activity . The introduction of a fluorine atom at the C6 position has been linked to enhanced biological activity compared to non-fluorinated counterparts.

Antibacterial Properties

The compound has also shown promise in antibacterial applications. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like fluorine enhances its antimicrobial potency . The structural modifications on the quinoline scaffold are crucial for optimizing antibacterial activity.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have revealed its potential as an anticancer agent. Analogous compounds have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing promising antiproliferative effects with IC50 values in the low micromolar range . The mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications at various positions on the quinoline ring can significantly influence biological activity. For instance, substituting different groups at the C6 position (e.g., fluorine vs. chlorine) has been shown to affect both potency and selectivity against target pathogens .

Case Studies

Case Study 1: Antimalarial Efficacy
A study conducted on a series of styrylquinoline derivatives demonstrated that compounds with a fluorine substituent exhibited enhanced antimalarial activity compared to their non-fluorinated analogs. The most potent compound showed an EC50 value of 21 nM against a chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of fluorination for developing effective antimalarial agents .

Case Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, several derivatives of quinolinones were synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The study found that compounds with a propynyl group exhibited superior activity against Pseudomonas aeruginosa, suggesting that structural modifications can lead to significant improvements in antimicrobial efficacy .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

6-fluoro-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8FNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2

InChI Key

ZYAUJAGSGNSVPG-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=CC1=O)C=C(C=C2)F

Origin of Product

United States

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